8-Azabicyclo[3.2.1]oct-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-6-4-5-7(3-1)8-6/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHOQQBDZIWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971756 | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-85-9 | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo(3.2.1)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the 8 Azabicyclo 3.2.1 Oct 2 Ene Core
Retrosynthetic Analysis Leading to the 8-Azabicyclo[3.2.1]oct-2-ene Structure
A retrosynthetic analysis of the this compound core reveals several strategic disconnections that form the basis for the various synthetic approaches. The bicyclic nature of the target suggests that a key bond formation could involve an intramolecular cyclization. One common strategy involves disconnecting the C1-C7 and C5-N8 bonds, which points towards a Robinson-like annulation or a double Mannich reaction from a substituted piperidine (B6355638) precursor. This approach often utilizes a pre-existing piperidine ring and builds the seven-membered ring onto it.
Another powerful retrosynthetic approach involves a [3+2] or [4+3] cycloaddition strategy. In a [3+2] cycloaddition, the pyrrolidine (B122466) ring is disconnected, suggesting a reaction between an azomethine ylide and a suitable two-carbon component. A [4+3] cycloaddition strategy, on the other hand, would involve the reaction of a four-atom dienophile with a three-atom allyl cation equivalent to form the seven-membered ring.
Furthermore, the double bond in the 2,3-position can be retrosynthetically derived from a functional group at the 3-position, such as a ketone. This points towards the readily available tropinone (B130398) skeleton as a common starting material, where the olefin can be introduced through various olefination or elimination reactions.
Classical and Established Synthetic Routes
Approaches from Tropinone Derivatives
Tropinone, a commercially available and relatively inexpensive starting material, has historically been a cornerstone in the synthesis of the 8-azabicyclo[3.2.1]octane skeleton and its unsaturated derivatives. The conversion of tropinone to this compound derivatives typically involves the transformation of the C3-keto group into a double bond.
One of the most common methods to achieve this is through the Shapiro reaction. This reaction involves the formation of a tosylhydrazone from tropinone, followed by treatment with a strong base, such as an organolithium reagent, to generate a vinyllithium (B1195746) intermediate. Quenching of this intermediate with an electrophile, or simply with water, yields the desired alkene. The N-substituent on the tropinone can be varied, with the N-Boc (tert-butoxycarbonyl) protected tropinone being a common substrate. For instance, N-Boc-3-tropinone can be converted to its tosylhydrazone, which upon treatment with two equivalents of n-butyllithium, generates the corresponding this compound. researchgate.net
Another approach involves the reduction of tropinone to the corresponding alcohol, tropine (B42219) or pseudotropine, followed by dehydration. However, this method can sometimes lead to a mixture of isomeric alkenes. More controlled elimination reactions, such as the Grieco elimination, can provide better regioselectivity.
The aldol (B89426) condensation of tropinone with various aldehydes at the C2 position, followed by dehydration, can also lead to 2-substituted-8-azabicyclo[3.2.1]oct-2-en-3-ones. This method provides a route to functionalized derivatives of the target scaffold.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions offer a powerful and convergent approach to the this compound core, often constructing the bicyclic system in a single step with high efficiency.
A prominent example is the intramolecular Mannich reaction. This reaction typically involves a suitably substituted pyrrolidine or piperidine precursor containing a nucleophilic enol or enolate equivalent and an electrophilic iminium ion or its precursor. For instance, a concise synthesis of the 8-azabicyclo[3.2.1]octane skeleton has been achieved through sequential DDQ-mediated oxidative Mannich reactions. nih.gov This approach involves an initial intermolecular oxidative Mannich coupling of an N-aryl pyrrolidine with a silyl (B83357) enol ether, followed by an intramolecular oxidative Mannich cyclization of the resulting intermediate to furnish the bicyclic core. nih.gov
Intramolecular [3+2] cycloadditions of azomethine ylides are another effective strategy. In this approach, an azomethine ylide is generated in situ from a precursor that also contains a tethered dipolarophile, such as an alkene or alkyne. The subsequent intramolecular cycloaddition then forms the bicyclic system. The stereochemistry of the newly formed chiral centers can often be controlled by the geometry of the transition state.
Advanced and Modern Synthetic Strategies
Enantioselective and Asymmetric Syntheses
The development of enantioselective methods for the synthesis of the this compound core is of paramount importance due to the chirality of many of its biologically active derivatives. Modern synthetic chemistry has provided a range of powerful tools to achieve high levels of stereocontrol in the construction of this scaffold.
The use of chiral catalysts to mediate the formation of the this compound skeleton has emerged as a highly efficient and elegant strategy for accessing enantiomerically enriched products. Both transition metal catalysts and organocatalysts have been successfully employed in this context.
Rhodium Catalysis: Chiral rhodium catalysts have proven to be particularly effective in mediating asymmetric 1,3-dipolar cycloadditions to form the 8-azabicyclo[3.2.1]octane framework. nih.govrsc.org For example, the reaction of a cyclic azomethine ylide, generated from a diazo imine, with a dipolarophile can be rendered highly enantioselective by using a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid. nih.govrsc.org Chiral rhodium catalysts have also been employed in carbene coupling reactions to construct axially chiral N-bridged ring systems. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions have also been instrumental in the asymmetric synthesis of tropane (B1204802) derivatives. acs.org A notable example is the desymmetrization of N-protected tropinone derivatives through a palladium-catalyzed asymmetric allylic alkylation. ehu.es In this approach, a strong base is used to form the enolate of tropinone, which is then subjected to alkylation in the presence of a chiral palladium catalyst, leading to the formation of enantioenriched products. ehu.es Palladium(II) catalysis has also been utilized in sequential cyclization and carbonylation reactions to access chiral polycyclic indole-fused bicyclo[3.2.1]octanes. acs.org
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been successfully applied in the enantioselective synthesis of tropane derivatives. researchgate.net For instance, the intramolecular desymmetrization of meso-epoxides derived from cycloheptene (B1346976) has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst, providing a direct route to the chiral 8-azabicyclo[3.2.1]octane core. researchgate.net
Below is a table summarizing selected chiral catalyst-mediated approaches to the 8-azabicyclo[3.2.1]octane/ene scaffold.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) |
| Rhodium(II) complex / Chiral Lewis Acid | Asymmetric 1,3-dipolar cycloaddition | Diazo imine-derived cyclic azomethine ylide and acryloylpyrazolidinone | Optically active 8-oxabicyclo[3.2.1]octanes | High | up to 99 |
| [Rh(L6)Cl]2 | Carbene coupling | Arylboronic acid and β-hydroxy α-diazocarbonyl compounds | Axially chiral alkylidene N-bridged [3.2.1] ring systems | up to 97 | 95-99 |
| [Pd(η3-C3H5)Cl]2 / Chiral ferrocenyl-type ligand | Asymmetric allylic alkylation | N-protected tropinone derivatives | Enantioenriched tropane derivatives | 25-73 | 74-98 |
| Pd(II) / Chiral ligand | Sequential cyclization and carbonylation | 1,6-enynes and carbon monoxide | Chiral polycyclic indole-fused bicyclo[3.2.1]octanes | Good | Good |
| Chiral Phosphoric Acid | Intramolecular desymmetrization of meso-epoxides | Epoxycycloheptylamine | Enantioenriched tropanols | Good | Excellent |
Asymmetric Cycloaddition Reactions
Asymmetric 1,3-dipolar cycloadditions are a powerful tool for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. One notable example involves the reaction of cyclic azomethine ylides with dipolarophiles using a dual catalytic system. This system, comprising a rhodium(II) complex and a chiral Lewis acid, has been shown to produce optically active 8-azabicyclo[3.2.1]octanes with high levels of diastereoselectivity and enantioselectivity (up to >99:1 dr, 99% ee). rsc.org
Furthermore, copper(I)-catalyzed enantioselective [3+2] cycloaddition reactions between 1,3-fused cyclic azomethine ylides and nitroalkenes provide a highly efficient route. researchgate.net This method allows for the construction of functionalized tropane scaffolds containing multiple stereocenters, including quaternary ones, in a single step under mild conditions. researchgate.net
| Catalyst System | Reactants | Product Type | Selectivity |
| Rhodium(II) complex / Chiral Lewis acid | Diazo imine-derived cyclic azomethine ylides + Acryloylpyrazolidinone | Optically active 8-oxabicyclo[3.2.1]octanes | Up to >99:1 dr, 99% ee rsc.org |
| Copper(I) / (R)-Fesulphos ligand | Cyclic azomethine ylides + Nitroalkenes | Functionalized tropane scaffolds | High enantioselectivity ehu.es |
Desymmetrization of Achiral Precursors
The desymmetrization of achiral, meso-compounds, such as tropinone derivatives, presents an alternative and effective strategy for accessing enantiomerically enriched 8-azabicyclo[3.2.1]octane systems. ehu.esrsc.org This approach introduces chirality to a pre-existing, symmetrical bicyclic core.
Several methods have been successfully employed:
Enantioselective Deprotonation: The use of chiral lithium amide bases to selectively deprotonate tropinone, followed by trapping the resulting enolate, can generate chiral tropane derivatives. ehu.es
Asymmetric Allylic Alkylation: A palladium catalyst incorporating a chiral ferrocenyl-type ligand has been used to promote the desymmetrization of N-protected tropinone derivatives, achieving high enantiomeric excess (74-98% ee). ehu.es
Enantioselective Hydroboration: An achiral 8-azabicyclo[3.2.1]oct-6-ene derivative can be desymmetrized through enantioselective hydroboration, a key step in the total synthesis of the natural product (+)-pervilleine C. ehu.es
| Desymmetrization Method | Precursor | Reagent/Catalyst | Key Feature |
| Asymmetric Allylic Alkylation | N-protected tropinone derivatives | [Pd(η3-C3H5)Cl]2 / Chiral ferrocenyl ligand | Achieves 74-98% ee ehu.es |
| Enantioselective Hydroboration | O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene | Chiral borane (B79455) reagent | Key step in (+)-pervilleine C synthesis ehu.es |
| Enantioselective Ring Opening | meso-4,5-Epoxycycloheptylamines | Chiral Phosphoric Acid (VAPOL-derived) | Intramolecular desymmetrization of meso-epoxides researchgate.net |
Chiral Auxiliary and Reagent-Controlled Syntheses
The use of chiral auxiliaries provides a reliable method for directing the stereochemical outcome of cycloaddition reactions. The auxiliary, a chiral molecule temporarily incorporated into one of the reactants, biases the approach of the other reactant, leading to a diastereoselective product.
A prominent example is the use of the Oppolzer sultam as a chiral auxiliary in [3+2] cycloadditions. In this approach, an azomethine ylide, generated from a 2,6-bis(trimethylsilyl)piperidine in the presence of AgF, undergoes a diastereoselective 1,3-dipolar cycloaddition with an α,β-unsaturated amide derived from the Oppolzer camphorsultam. ehu.es This method effectively controls the stereochemistry of the newly formed bicyclic system. Subsequent removal of the auxiliary yields the enantiomerically enriched product. ehu.es
Intermolecular and Intramolecular Cycloaddition Reactions
Cycloaddition reactions are fundamental to the de novo construction of the this compound core, allowing for the rapid assembly of the bicyclic framework from simpler acyclic or monocyclic precursors.
[4+2] Cycloadditions
While less common for the direct synthesis of the 8-azabicyclo[3.2.1]octane core, [4+2] cycloaddition strategies, particularly involving 1,3-dipoles, have been applied in the synthesis of related natural products like cocaine. researchgate.net An intermolecular [4+2] cycloaddition of (1R,5S)-8-[Boc]-8-azabicyclo[3.2.1]oct-2-ene with a 1,3-dipole derived from ethyl chlorooximidoacetate was a key step in the first asymmetric synthesis of (R)-(-)-cocaine. researchgate.net
[3+2] Cycloadditions (e.g., involving Oxidopyridinium Ions, Azomethine Ylides)
The [3+2] cycloaddition is one of the most powerful and widely used methods for constructing the five-membered ring of the 8-azabicyclo[3.2.1]octane system. This reaction involves a 1,3-dipole reacting with a dipolarophile.
Oxidopyridinium Ions: 3-Oxidopyridinium ions (or betaines) are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes across their C2 and C6 positions. acs.org Recently, a method was developed to assemble 8-azabicyclo[3.2.1]octanes by reacting oxidopyridinium ions with maleimides as the dipolarophile. researchgate.netsemanticscholar.orgnih.govresearchgate.net This reaction proceeds under mild conditions with good to high yields and tolerates a range of functional groups. nih.govresearchgate.net
Azomethine Ylides: Azomethine ylides are another class of highly reactive 1,3-dipoles extensively used in these syntheses. researchgate.net They can be generated in situ from various precursors, such as the condensation of secondary amines with aldehydes or the decarboxylative condensation of α-amino acids. nih.govacs.org These ylides can then participate in either intermolecular or intramolecular [3+2] cycloadditions. Intramolecular versions are particularly effective for rapidly constructing complex, polycyclic amines with high diastereoselectivity. nih.govacs.org For instance, the condensation of 1,2,3,4-tetrahydroisoquinolines with aldehydes bearing a pendant dipolarophile, catalyzed by benzoic acid, generates azomethine ylides that undergo highly diastereoselective intramolecular [3+2] cycloaddition to form polycyclic amines with four new stereogenic centers. nih.govacs.org
| 1,3-Dipole Source | Dipolarophile | Reaction Type | Key Features |
| 3-Oxidopyridinium Ions | Maleimides | Intermolecular [3+2] | Operationally simple, mild conditions, good yields nih.govresearchgate.net |
| Azomethine Ylides | Pendant Alkenes | Intramolecular [3+2] | Highly diastereoselective, rapid construction of polycyclic systems nih.govacs.org |
[5+2] Cycloadditions (e.g., from Pyranyl/Pyridinyl Scaffolds)
The [5+2] cycloaddition offers a convergent and efficient route to the seven-membered ring of the tropane skeleton. This reaction typically involves a five-atom component reacting with a two-atom π-system.
A notable strategy utilizes 6-substituted TpMo(CO)2(η-2,3,4-pyridinyl) scaffolds as the five-atom component. nih.govnih.gov These chiral, non-racemic scaffolds react with electron-deficient alkenes in a Brønsted acid-catalyzed [5+2] cycloaddition. nih.govnih.govacs.org This reaction is highly regio- and stereocontrolled, proceeding with excellent exo-selectivity and complete retention of enantiomeric purity. nih.govnih.gov The process allows for the installation of four stereocenters in a single step, yielding functionalized 2-substituted azabicyclo[3.2.1]octenes in moderate to excellent yields (69-98%). nih.gov 3-Oxidopyridinium betaines have also been explored as five-atom components in enantioselective (5+2) cycloadditions with olefins. researchgate.net
| 5-Atom Component | 2-Atom Component | Catalyst/Conditions | Key Features |
| TpMo(CO)2(η-pyridinyl) scaffold | Electron-deficient alkenes | Brønsted acid | High regio- and stereocontrol; installs four stereocenters nih.govnih.gov |
| 3-Oxidopyridinium betaines | Olefins | Not specified | Enantioselective variant researchgate.net |
Reactions Involving Ketenes
The application of ketenes in the synthesis of the this compound framework is a specialized area. While direct [4+2] cycloadditions of ketenes with suitable dienes to form this specific bicyclic system are not prominently documented, their utility is often found in [2+2] cycloaddition reactions with imines to form β-lactam rings. These β-lactams can then serve as versatile intermediates that can be elaborated into more complex structures, including the target bicyclic system, through subsequent ring-opening and cyclization strategies. The high reactivity of the ketene (B1206846) functional group allows for the construction of strained four-membered rings, which can then be manipulated to achieve the desired bridged bicyclic topology.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective methods for the construction of complex molecular architectures like the this compound core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been instrumental in the synthesis of functionalized 8-azabicyclo[3.2.1]octane derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of the this compound core, a common strategy involves the preparation of a vinyl triflate or vinyl halide derivative of a pre-existing 8-azabicyclo[3.2.1]octane system. This intermediate can then undergo a Suzuki coupling with a variety of boronic acids or a Stille coupling with organostannanes to introduce a wide range of substituents at the C-2 or C-3 position of the bicyclic ring.
For instance, the synthesis of 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene derivatives has been successfully achieved using Stille cross-coupling protocols, which in some cases provided better yields and fewer side products compared to Suzuki coupling conditions. nih.govacs.org The general approach often starts with the corresponding bicyclic ketone, which is converted to an enol triflate. This triflate then serves as the substrate for the palladium-catalyzed coupling reaction. nih.gov
Table 1: Examples of Palladium-Catalyzed Coupling Reactions in the Synthesis of Bicyclo[3.2.1]octane Analogs
Reactants
Catalyst
Product
Yield
Reference
Vinyl triflate of 8-oxabicyclo[3.2.1]octan-3-one and Arylstannane
Pd(PPh₃)₄
3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene
High
N-Boc-nortropane-derived allylic chloride and (Hetero)aryl boronic esters
Rh(I) complex (for a related system)
N-Boc-2-((hetero)aryl)-8-azabicyclo[3.2.1]oct-3-ene
Variable
Rhodium catalysts have emerged as powerful tools for the construction of the 8-azabicyclo[3.2.1]octane skeleton, primarily through cycloaddition reactions. One of the most notable methods is the rhodium-catalyzed [4+3] cycloaddition between a pyrrole (B145914) and a vinylcarbenoid derived from a vinyldiazoacetate. This reaction provides a direct route to the 8-azabicyclo[3.2.1]octa-2,6-diene system, which can be further functionalized. The reaction is believed to proceed through a tandem cyclopropanation/Cope rearrangement mechanism. The use of chiral dirhodium catalysts has enabled the development of asymmetric versions of this cycloaddition, yielding enantiomerically enriched tropane derivatives.
Another significant rhodium-catalyzed transformation is the intramolecular C-H insertion of rhodium carbenoids. This methodology allows for the formation of the bicyclic ring system through the insertion of a rhodium carbene into a C-H bond of a suitably positioned tethered chain. The selectivity of the C-H insertion can be controlled by the choice of the rhodium catalyst and the directing groups on the substrate.
Table 2: Rhodium-Catalyzed Reactions for the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Reaction Type
Reactants
Catalyst
Product
Key Feature
Reference
[4+3] Cycloaddition
Pyrrole and Vinyldiazoacetate
Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
8-Azabicyclo[3.2.1]octa-2,6-diene
Asymmetric synthesis of tropanes
Intramolecular C-H Insertion
Diazo compound with a tethered C-H bond
Dirhodium tetracarboxylate catalyst
8-Azabicyclo[3.2.1]octane derivative
Direct formation of the bicyclic core
Radical Reactions and Rearrangements
Radical chemistry offers unique pathways for the construction and rearrangement of complex ring systems, including the this compound core.
A notable radical-mediated approach involves the rearrangement of azanorbornanic aminyl radicals. While not directly yielding the this compound, a fascinating regioselective rearrangement of a 7-azabicyclo[2.2.1]hept-2-aminyl radical leads to the formation of a 2,8-diazabicyclo[3.2.1]oct-2-ene system. nih.govnih.gov This transformation is initiated by the generation of an aminyl radical from an azido (B1232118) precursor using reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). nih.govnih.gov The aminyl radical undergoes a ring-opening to form a carbon-centered radical, which then cyclizes to the more stable, expanded bicyclic system. nih.gov This rearrangement highlights the potential of radical reactions to access the bicyclo[3.2.1]octane framework from a smaller bicyclic precursor.
The proposed mechanism involves the following key steps:
Generation of the azanorbornanic aminyl radical from the corresponding azide.
Regioselective ring opening of the azanorbornane system to a carbon-centered radical.
Ring-closing of the radical intermediate to form the expanded 2,8-diazabicyclo[3.2.1]octane ring system. nih.gov
Regioselective ring expansion reactions provide another strategic avenue to the 8-azabicyclo[3.2.1]octane skeleton. These reactions typically start with a smaller, more readily available ring system, such as a piperidine or a related six-membered heterocycle, and expand it to the seven-membered ring of the tropane core. rsc.orgnih.gov Various methodologies can be employed for ring expansion, including Tiffeneau–Demjanov rearrangement, Schmidt rearrangement, and Beckmann rearrangement. nih.gov
For instance, diastereomerically pure azepane derivatives have been prepared through a highly stereoselective and regioselective piperidine ring expansion. rsc.org While not directly forming the bicyclic system in one step, such strategies can generate key monocyclic intermediates that can be subsequently cyclized to afford the 8-azabicyclo[3.2.1]octane core. The regioselectivity of these expansions is a critical factor and is often influenced by the nature of the substituents on the starting ring and the reaction conditions employed. rsc.org
Ring Transformation and Annulation Strategies
Ring transformation and annulation reactions represent powerful tools for the synthesis of complex cyclic systems from simpler precursors. In the context of the this compound core, these strategies often involve the formation of one or more rings in a single or sequential operation, sometimes through the rearrangement of an existing ring system.
A notable example of ring transformation is the radical-mediated rearrangement of azanorbornanic systems. This approach involves the generation of an aminyl radical, which then undergoes a ring-opening and subsequent ring-closing cascade to furnish the expanded 8-azabicyclo[3.2.1]octane skeleton.
In one study, the treatment of 3-azidoazanorbornanes with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) generated an intermediate azanorbornan-3-aminyl radical. This radical intermediate underwent a regioselective cleavage of the C3-C4 bond, followed by cyclization to yield a 2,8-diazabicyclo[3.2.1]oct-2-ene system. unirioja.esnih.gov This transformation demonstrates a unique ring expansion strategy where a [2.2.1] bicyclic system is converted into a [3.2.1] system. The reaction is postulated to proceed through a carbon-centered radical intermediate which then cyclizes to form the more stable expanded ring structure. unirioja.es
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-Azidoazanorbornane derivative | Bu₃SnH, AIBN | 2,8-Diazabicyclo[3.2.1]oct-2-ene derivative | 44 | nih.gov |
The intramolecular Mannich reaction is a classic and powerful annulation strategy for the construction of the tropane skeleton. This reaction involves the cyclization of a precursor containing both an amine and an enolizable ketone or its equivalent, typically mediated by acid or base.
A concise synthesis of 8-azabicyclo[3.2.1]octanes has been developed using sequential oxidative Mannich reactions. nih.gov This approach begins with an intermolecular oxidative Mannich coupling of an N-aryl pyrrolidine with a silyl enol ether, followed by an intramolecular oxidative Mannich cyclization of the resulting intermediate. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as the key oxidant in both steps. nih.gov This strategy effectively builds the bicyclic system through the formation of two new carbon-carbon bonds in a sequential manner.
| Reactant 1 | Reactant 2 | Oxidant | Product | Key Feature | Reference |
| N-Aryl Pyrrolidine | Trimethylsilyl enol ether | DDQ | 8-Azabicyclo[3.2.1]octane derivative | Sequential oxidative Mannich reactions | nih.gov |
Cycloaddition reactions are among the most efficient methods for constructing cyclic molecules, and they have been widely applied to the synthesis of the 8-azabicyclo[3.2.1]octane core. These reactions involve the concerted or stepwise union of two or more components to form a new ring.
One prominent example is the [3+2] cycloaddition of azomethine ylides. In this approach, a five-membered ring is fused to a pre-existing ring to generate the bicyclic system. For instance, the reaction of a cyclic azomethine ylide, generated from a diazo imine in the presence of a rhodium(II) catalyst, with an acryloylpyrazolidinone dipolarophile can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org
Another powerful cycloaddition strategy involves the reaction of 3-oxidopyridinium ylides with various dipolarophiles. For example, the reaction of 1-methyl-3-oxidopyridinium with ethyl acrylate (B77674) leads to the formation of ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate. acs.org This 1,3-dipolar cycloaddition provides a direct route to the functionalized 8-azabicyclo[3.2.1]octene core.
| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Cycloaddition Type | Reference |
| Diazo imine | Acryloylpyrazolidinone | Rh(II) complex / Chiral Lewis acid | Optically active 8-azabicyclo[3.2.1]octane | Asymmetric 1,3-Dipolar | rsc.org |
| 3-Hydroxypyridine | Ethyl acrylate | Base | Ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate | 1,3-Dipolar | acs.org |
Ring-closing metathesis has emerged as a robust tool for the formation of cyclic and bicyclic structures. In the context of the this compound core, RCM can be employed to construct the bridged ring system from an appropriately substituted piperidine precursor.
A strategy for the synthesis of azabicyclo[m.n.1]alkenes, including the 8-azabicyclo[3.2.1]octane framework, has been developed based on the RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov This approach allows for the efficient construction of the bicyclic core and has been applied to the preparation of a functionalized 8-azabicyclo[3.2.1]octane that serves as a versatile intermediate for the synthesis of various tropane alkaloids. nih.gov
| Substrate | Catalyst | Product | Key Feature | Reference |
| cis-2,6-Dialkenyl-N-acyl piperidine | Grubbs' catalyst | Functionalized 8-azabicyclo[3.2.1]octane | Construction of the bridged ring via RCM | nih.gov |
Transition metal catalysis offers a diverse array of transformations for the synthesis of complex molecules. Gold-catalyzed cyclization of enynols has been shown to produce 8-oxabicyclo[3.2.1]oct-2-enes through an oxonium/Prins-type cyclization. nih.govrsc.orgrsc.org While this example pertains to the oxa-analog, similar strategies involving nitrogen-containing substrates could provide a pathway to the this compound core. The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the hydroxyl group and subsequent cyclization.
| Substrate Type | Catalyst | Product Type | Reaction Type | Reference |
| Enynol | Au(I) complex | 8-Oxabicyclo[3.2.1]oct-2-ene | Oxonium/Prins-type cyclization | nih.govrsc.orgrsc.org |
Reactivity and Chemical Transformations of 8 Azabicyclo 3.2.1 Oct 2 Ene
Electrophilic and Nucleophilic Additions to the Alkene Moiety
The carbon-carbon double bond in the 8-azabicyclo[3.2.1]oct-2-ene ring system is susceptible to addition reactions. Electrophilic additions are common, where the alkene acts as a nucleophile. For instance, the reaction with electrophiles like halogens or peroxy acids can lead to the formation of di-functionalized saturated bicyclic systems. The stereochemical outcome of these additions is often influenced by the steric hindrance imposed by the bicyclic framework.
While less common, nucleophilic additions to the alkene moiety can be achieved, particularly when the double bond is activated by an adjacent electron-withdrawing group. For example, in derivatives of this compound containing a carbonyl group at an adjacent position, conjugate addition of nucleophiles can occur.
A notable transformation is the acid-catalyzed nucleophilic addition to related tricyclic systems, which proceeds via the opening of a cyclopropane (B1198618) ring to generate a functionalized bicyclo[3.2.1]oct-1-ene system. mdpi.com For example, treatment of a tricyclo[3.2.1.02,7]octane derivative with methanol (B129727) in the presence of an acid catalyst results in the regio- and stereoselective addition of methanol to afford a 7-methoxy-substituted bicyclo[3.2.1]oct-2-ene. mdpi.com
Functionalization and Derivatization Strategies
The versatility of the this compound scaffold allows for a wide range of functionalization and derivatization strategies, enabling the synthesis of a diverse array of analogues with potential biological activities.
The tertiary amine at the N8 position is a key site for modification. It can be readily N-demethylated, for instance using reagents like trichloroethylchloroformate, to provide the corresponding secondary amine. acs.org This secondary amine serves as a versatile handle for introducing a variety of substituents.
Common modifications at the N8 position include:
N-Alkylation: Introduction of alkyl groups.
N-Acylation: Formation of amides, such as N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide. evitachem.com
N-Arylation: Introduction of aryl groups.
These modifications can significantly influence the pharmacological properties of the resulting compounds.
The alkene moiety provides another avenue for functionalization. The vinylic positions (C2 and C3) can be functionalized through various cross-coupling reactions. For example, Suzuki and Stille coupling reactions have been employed to introduce aryl and heteroaryl substituents at the C3 position of this compound derivatives. acs.orgnih.gov
The allylic positions (C1 and C4) are also amenable to functionalization. For instance, direct C-H activation at the allylic position has been used to synthesize tropidinyl titanium and zirconium complexes. researchgate.net
The rigid bicyclic framework of this compound allows for a high degree of stereocontrol in chemical transformations. Chiral auxiliaries and catalysts can be employed to introduce new stereocenters with high enantioselectivity.
One notable example is the enantioselective deprotonation of the related tropinone (B130398) using a chiral lithium amide base, followed by trapping of the resulting enolate and subsequent cross-coupling to afford chiral 3-substituted-8-azabicyclo[3.2.1]oct-2-ene derivatives. acs.org Furthermore, enantioselective hydroboration of a protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative has been utilized to achieve desymmetrization and generate chiral products. ehu.es
Interactive Table: Examples of Directed Transformations
| Starting Material | Reagent/Catalyst | Transformation | Product Stereochemistry |
| Tropinone | Chiral Lithium Amide | Enantioselective deprotonation/Suzuki coupling | Enantioenriched 3-aryl derivative |
| O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene | Chiral hydroboration agent | Enantioselective hydroboration | Chiral alcohol |
Ring-Opening and Rearrangement Pathways
The strained bicyclic system of this compound can undergo ring-opening and rearrangement reactions under specific conditions. For example, azanorbornanic aminyl radicals, derived from related [2.2.1]azabicyclic systems, have been shown to undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.org This transformation involves a ring-expansion/desulfonylation sequence.
Another documented rearrangement involves the conversion of 7-azabicyclo[4.2.0]oct-3-ene derivatives to the 6-azabicyclo[3.2.1]oct-2-ene skeleton through neighboring group participation by a sulfonamide nitrogen. acs.org
Oxidation and Reduction Chemistry
The this compound scaffold can undergo various oxidation and reduction reactions. The alkene moiety can be reduced to the corresponding saturated alkane via catalytic hydrogenation or using reducing agents like samarium iodide. nih.govnih.gov The stereochemical outcome of the reduction is often dependent on the reaction conditions and the steric environment of the double bond. For instance, catalytic reduction often favors the formation of the 2α-carbomethoxy diastereomer, while samarium iodide reduction can lead to the 2β-carbomethoxy configured product. nih.gov
Oxidation of the alkene can lead to the formation of epoxides or diols. Additionally, the bridgehead nitrogen can be oxidized to the corresponding N-oxide. In related 8-thiabicyclo[3.2.1]oct-2-ene systems, the sulfur atom can be oxidized to the corresponding sulfoxide. nih.gov
Interactive Table: Oxidation and Reduction Reactions
| Substrate | Reagent | Product |
| This compound derivative | H₂, Catalyst | Saturated 8-azabicyclo[3.2.1]octane |
| This compound derivative | SmI₂ | Saturated 8-azabicyclo[3.2.1]octane |
| 8-Thiabicyclo[3.2.1]oct-2-ene derivative | KO₂ | 8-Oxo-8-thiabicyclo[3.2.1]oct-2-ene |
Selective Hydrogenation of the Double Bond
The selective hydrogenation of the endocyclic double bond in this compound and its derivatives is a fundamental transformation that yields the corresponding saturated 8-azabicyclo[3.2.1]octane core. This saturated scaffold is a key structural motif in a wide array of biologically active tropane (B1204802) alkaloids. The reaction is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst in the presence of molecular hydrogen.
Detailed research findings indicate that the choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. For instance, the hydrogenation of N-protected derivatives, such as 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carbonitrile, has been successfully carried out using 10% Pd/C under a hydrogen atmosphere. This reaction proceeds smoothly to afford the saturated 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile. The N-Boc protecting group is often utilized to modify the solubility and reactivity of the parent compound and can be readily removed post-hydrogenation if desired.
The general conditions for these hydrogenations involve dissolving the substrate in a suitable solvent, such as ethanol (B145695) or methanol, and exposing it to hydrogen gas, often at or slightly above atmospheric pressure, in the presence of the palladium catalyst. The reaction typically proceeds at room temperature until the uptake of hydrogen ceases, indicating the completion of the reduction.
Table 1: Catalytic Hydrogenation of this compound Derivatives
| Substrate | Catalyst | Reagent | Solvent | Product |
|---|---|---|---|---|
| 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carbonitrile | 10% Pd/C | H₂ | Ethanol | 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile |
Other Redox Transformations
Beyond simple hydrogenation, the double bond of this compound derivatives can undergo various other redox transformations, including oxidation reactions like dihydroxylation and epoxidation. These reactions introduce oxygen-containing functional groups onto the bicyclic core, providing intermediates for the synthesis of more complex molecules.
Dihydroxylation: The syn-dihydroxylation of the alkene is a key transformation that installs two adjacent hydroxyl groups. This has been demonstrated on N-protected this compound systems. For example, the dihydroxylation of N-tosyl (Ts) and N-Boc protected derivatives has been accomplished using ruthenium(III) chloride (RuCl₃) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the co-oxidant. uni-regensburg.de In the case of the N-Ts protected substrate, the reaction yields the corresponding exo-diol as a single diastereomer in moderate yield. uni-regensburg.de The stereochemical outcome is directed by the bicyclic structure, with the reagents preferentially attacking from the less sterically hindered exo face.
Epoxidation: Epoxidation of the double bond provides a reactive three-membered oxirane ring, which can be opened by various nucleophiles to generate a diverse range of substituted tropane analogues. While direct epoxidation examples on the parent this compound are not extensively detailed, studies on closely related isomers provide significant insight. For instance, the epoxidation of N-phenoxycarbonyl-nortropidine, an isomer where the double bond is between C2 and C3, has been achieved using trifluoroperacetic acid. This reaction yielded a mixture of products, including the desired 2β,3β-epoxide. A more convenient method was found using benzonitrile (B105546) and hydrogen peroxide in a weakly basic solution, which also produced the corresponding epoxide. These methods highlight the feasibility of forming the epoxide on the tropene skeleton, which serves as a versatile synthetic intermediate. nih.gov
Other Reductions: While catalytic hydrogenation is the most common reductive method, other reagents can be employed. For instance, reductions of related 8-oxa- and 8-thiabicyclo[3.2.1]oct-2-ene systems have been effectively carried out using samarium iodide (SmI₂). This reagent is known for its ability to perform reductions under mild conditions and often provides different stereoselectivity compared to catalytic hydrogenation. Although direct application on this compound is not prominently documented in readily available literature, its utility in analogous systems suggests it as a potential method for specific reductive transformations of the aza-bicyclic framework.
Table 2: Other Redox Transformations of this compound Derivatives
| Transformation | Substrate | Reagents | Product |
|---|---|---|---|
| Dihydroxylation | N-Ts-8-azabicyclo[3.2.1]oct-2-ene | RuCl₃·3H₂O, NaIO₄ | N-Ts-8-azabicyclo[3.2.1]octane-2,3-exo-diol uni-regensburg.de |
| Dihydroxylation | N-Boc-8-azabicyclo[3.2.1]oct-2-ene | RuCl₃·3H₂O, NaIO₄ | N-Boc-8-azabicyclo[3.2.1]octane-2,3-exo-diol uni-regensburg.de |
| Epoxidation | N-phenoxycarbonyl-nortropidine* | Benzonitrile, H₂O₂ | N-phenoxycarbonyl-2β,3β-epoxynortropane* |
*Note: Data for epoxidation is based on the closely related isomer, nortropidine.
Structural Features and Stereochemical Aspects
Conformational Analysis of the Bicyclic System
Computational studies and spectroscopic data suggest that the six-membered ring of the 8-azabicyclo[3.2.1]octane system typically adopts a chair-like conformation. The introduction of the C2-C3 double bond in 8-azabicyclo[3.2.1]oct-2-ene results in a conformation that can be described as a half-chair or sofa. The nitrogen bridge (N8) can exist in two stereochemically distinct orientations: endo and exo. The interconversion between these conformers is generally rapid at room temperature, but can be influenced by the nature of the substituent on the nitrogen atom.
The conformational preference of substituents on the bicyclic frame is a critical aspect. For instance, in substituted 8-azabicyclo[3.2.1]octanes, the orientation of the N-methyl group has been a subject of detailed NMR spectroscopic and computational studies. These studies help in determining the relative stereochemistry of the molecule.
Influence of Ring Rigidity on Reactivity and Stereocontrol
The rigid nature of the this compound framework plays a crucial role in directing the stereochemical course of chemical reactions. The fixed spatial arrangement of the atoms in the bicyclic system leads to significant steric hindrance on one face of the molecule over the other, thereby favoring the approach of reagents from the less hindered side.
This inherent facial bias is a powerful tool for achieving high levels of stereocontrol in various transformations. For example, in reactions involving the double bond, such as epoxidation or dihydroxylation, the reagent will preferentially attack from the exo face, which is sterically more accessible than the concave endo face. This leads to the formation of products with a predictable and well-defined stereochemistry.
The rigidity of the scaffold also influences the reactivity of functional groups attached to the ring. The constrained geometry can affect bond angles and orbital overlap, leading to altered reactivity compared to more flexible acyclic or monocyclic systems. This has been exploited in the design of stereoselective syntheses of complex natural products and their analogs.
Diastereoselective and Enantioselective Outcomes in Reactions
The stereochemical features of the this compound system have been extensively utilized to achieve high levels of diastereoselectivity and enantioselectivity in a variety of chemical transformations.
Diastereoselective Reactions:
A notable example of diastereoselectivity is the reduction of ketones in the 8-azabicyclo[3.2.1]octane system. The reduction of 8-azabicyclo[3.2.1]octan-3-one (tropinone) with various reducing agents typically proceeds with high diastereoselectivity, favoring the formation of the alcohol with the hydroxyl group in the endo position. This is attributed to the steric hindrance of the exo face by the ethano bridge.
Another example is the [5+2] cycloaddition of 3-oxidopyridinium betaines with alkenes, which can be directed by a sulfinyl group to achieve excellent levels of diastereodifferentiation. This approach provides a practical route to enantiopure 8-oxabicyclo[3.2.1]octane derivatives, a related class of compounds.
Enantioselective Reactions:
The enantioselective synthesis of derivatives of 8-azabicyclo[3.2.1]octane has been a significant area of research. One successful strategy is the desymmetrization of meso starting materials. For instance, the enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative has been employed to generate chiral products with high enantiomeric excess (>99% ee).
Asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides have also been used to construct the 8-azabicyclo[3.2.1]octane skeleton with high diastereo- and enantioselectivities. These reactions often employ dual catalytic systems, such as a combination of a rhodium(II) complex and a chiral Lewis acid, to achieve excellent stereocontrol.
The following table summarizes selected examples of stereoselective reactions involving the 8-azabicyclo[3.2.1]octane scaffold:
| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Diazo imine-derived cyclic azomethine ylide and acryloylpyrazolidinone | Rhodium(II) complex / Chiral Lewis acid | >99:1 | 99% | |
| Enantioselective Hydroboration | O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative | (-)-Diisopinocampheylborane | - | >99% | |
| Asymmetric Allylic Alkylation | N-protected tropinone (B130398) derivatives | Chiral palladium catalyst | 5:1 - 33:1 | 74 - 98% | |
| Enantioselective Deprotonation/Aldol (B89426) Reaction | Tropinone | Chiral lithium amide | - | Complete enantiocontrol |
Methods for Chiral Purity Determination and Enantiomeric Resolution
The determination of chiral purity and the resolution of enantiomers are critical steps in the synthesis of enantiomerically pure this compound derivatives.
Chemical and Spectroscopic Methods for Chiral Purity Determination:
A common method for determining the enantiomeric excess of chiral 8-azabicyclo[3.2.1]octane derivatives is through the use of chiral derivatizing agents. For example, a racemic mixture of a keto ester was resolved by functionalization with (1S)-camphanyl chloride to provide diastereomeric camphanyl enol esters. These diastereomers were then separable by crystallization, and the enantiomeric excess of the separated keto esters could be established by ¹H NMR spectroscopy.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for both the analytical determination of enantiomeric excess and the preparative resolution of enantiomers of this compound analogs.
Enantiomeric Resolution:
In addition to chiral HPLC, classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent can be employed. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent then affords the individual enantiomers.
A summary of methods for chiral purity determination and resolution is presented in the table below:
| Method | Principle | Application | Reference |
| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct spectroscopic properties. | Determination of enantiomeric excess by ¹H NMR spectroscopy after reaction with (1S)-camphanyl chloride. | |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative separation of enantiomers. | |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Preparative separation of enantiomers. | - |
Computational and Theoretical Investigations
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical studies have been instrumental in elucidating the reactivity and selectivity of 8-Azabicyclo[3.2.1]oct-2-ene and its derivatives. These computational approaches allow for the examination of molecular properties that govern chemical reactions, such as frontier molecular orbitals (HOMO and LUMO), to identify reactive sites within the molecule.
In the context of cycloaddition reactions, theoretical studies have been employed to understand the preferences for certain reaction pathways. For instance, in the 1,3-dipolar cycloaddition of substituted pyridinium-3-olates with methyl acrylate (B77674), which forms derivatives of the 8-azabicyclo[3.2.1]octane skeleton, quantum chemical calculations have shown that the 1,3-dipolar cycloaddition is kinetically favored over a Diels-Alder pathway. sciforum.net These studies also revealed that solvent effects can significantly influence the reaction pathways, with results in the solvent phase aligning more closely with experimental observations. researchgate.net
Furthermore, computational analysis has been applied to study the stereoselectivity of reactions involving the tropane (B1204802) scaffold. By modeling the transition states of different stereochemical pathways, researchers can predict which products are likely to form. This has been particularly useful in understanding the enantioselective synthesis of tropane alkaloids, where controlling the stereochemistry is crucial. researchgate.net For example, computational guidance has been used to engineer enzymes that can selectively oxidize C-H bonds in cyclic amines, leading to functionalized products with high selectivity. researchgate.net
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving this compound and related compounds. acs.orgnih.gov DFT calculations provide detailed information about the energetics and geometries of reactants, transition states, and products, allowing for a thorough elucidation of reaction pathways.
DFT calculations have been successfully used to map out the potential energy surfaces of various reactions. For example, in the cycloaddition of 3-oxidopyraziniums with alkenes, DFT studies have helped to rationalize the formation of diazabicyclo[3.2.1]octanes. nih.gov These calculations can identify the transition state structures and their corresponding activation energies, providing a quantitative measure of the kinetic feasibility of a proposed mechanism.
In the study of cycloaddition reactions, DFT has been used to analyze the transition states of competing pathways, such as [3+2] versus [2+4] cycloadditions. researchgate.net The analysis of these transition states, including their geometry and electronic structure, helps to understand why one pathway is preferred over another. For instance, studies have shown that polar cycloaddition reactions involving pyridinium-3-olates proceed through highly asynchronous transition states. researchgate.net
Computational studies have also been employed to investigate more complex reaction sequences. For the formation of certain tricyclic lactone-lactams, DFT calculations have supported a domino process involving an initial 1,3-dipolar cycloaddition, followed by a skeletal rearrangement. nih.govacs.org
One of the key applications of DFT in this area is the prediction and explanation of regioselectivity and stereoselectivity. In cycloaddition reactions, for example, DFT calculations can accurately predict which regioisomer will be the major product by comparing the activation energies of the different possible transition states. researchgate.net
For the reaction of 1-substituted pyridinium (B92312) 3-olates with methyl acrylate, DFT studies have shown that the formation of 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-ones is favored, which is consistent with experimental findings. sciforum.netresearchgate.net The analysis of global and local reactivity indices derived from DFT, such as the electrophilicity and nucleophilicity of the reactants, can also be used to explain the observed regioselectivity. researchgate.net
In the context of enantioselective synthesis, DFT computations have been used to understand the role of catalysts and chiral auxiliaries in controlling the stereochemical outcome of a reaction. researchgate.net By modeling the interactions between the substrate, catalyst, and reagents in the transition state, it is possible to rationalize the observed enantioselectivity and even design more effective catalysts. researchgate.net
Table 1: Selected DFT Studies on Reactions Involving the 8-Azabicyclo[3.2.1]octane Scaffold
| Reaction Type | Reactants | Computational Method | Key Findings |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 1-Substituted Pyridinium 3-olates and Methyl Acrylate | B3LYP/6-31G(d) | Favors formation of 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-ones; reaction proceeds through asynchronous transition states. sciforum.netresearchgate.net |
| Cycloaddition | 3-Oxidopyraziniums and Alkenes | B3LYP/6-31G(d) | Elucidates the mechanism for the formation of diazabicyclo[3.2.1]octanes and subsequent rearrangements. nih.govacs.org |
Studies on Electronic Structure and Bonding Characteristics
Computational studies have also provided significant insights into the electronic structure and bonding characteristics of the 8-azabicyclo[3.2.1]octane framework. The Natural Bond Orbital (NBO) approach has been used to investigate the origin of the unusually high nitrogen inversion-rotation barriers in bicyclic amines like tropane. acs.orgresearchgate.net
These analyses have revealed that the height of these barriers is primarily determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. acs.orgresearchgate.net This "bicyclic effect" is an extreme case of a more general dependence of the nitrogen inversion barrier on the geometry of the Cα-N-Cα tripyramid in N-bridged bicyclic amines. acs.orgresearchgate.net By establishing this relationship, quantitative correlations between the amine geometry and the nitrogen inversion-rotation barrier have been developed for both monocyclic and bicyclic amines. acs.org
Applications in Advanced Organic Synthesis
As a Versatile Scaffold for Complex Molecular Architectures
The 8-Azabicyclo[3.2.1]oct-2-ene framework provides a robust and stereochemically defined scaffold upon which intricate molecular complexity can be built. Its bicyclic nature imparts a three-dimensional character to the molecules synthesized from it, a desirable trait in the design of novel therapeutic agents and functional materials. The presence of the nitrogen atom and the double bond offers multiple points for functionalization, allowing for the divergent synthesis of a wide array of complex structures.
Derivatives of this compound, such as 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, have been highlighted as versatile building blocks in organic synthesis. researchgate.net The unique structure of these compounds provides a platform for chemists to construct more elaborate molecules through various synthetic transformations. For instance, the N-protected version, (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene, is a key precursor in proposed syntheses of complex natural products. researchgate.net The strategic placement of functional groups on this scaffold allows for controlled and predictable reactions, leading to the efficient assembly of target molecules with high degrees of stereoselectivity.
The utility of this scaffold is further exemplified by its derivatives, such as N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, which showcases the potential for introducing diverse substituents to tailor the properties of the final molecular architecture. evitachem.com The inherent strain and reactivity of the bicyclic system can be harnessed to drive reactions that would otherwise be challenging, making it a powerful tool in the synthetic chemist's arsenal.
Precursors and Synthetic Intermediates for Polycyclic Systems
The this compound core is not only a scaffold for derivatization but also serves as a key intermediate in the synthesis of more complex polycyclic systems. The strategic manipulation of the double bond and the bicyclic framework through various cycloaddition and rearrangement reactions can lead to the formation of novel ring systems with significant structural diversity.
Research has demonstrated that the related 8-azabicyclo[3.2.1]octane skeleton is a recurring motif in a wide range of biologically active natural products. researchgate.netrsc.orgehu.es Synthetic strategies often target the creation of this core structure, from which further elaborations can lead to complex polycyclic natural products. For example, the regioselective rearrangement of azanorbornanic aminyl radicals has been shown to produce 2,8-diazabicyclo[3.2.1]oct-2-ene systems, which can be considered precursors to the broader class of 2,8-diheterobicyclo[3.2.1]octane skeletons found in nature. acs.org This transformation highlights how the inherent reactivity of related bicyclic systems can be exploited to access novel polycyclic frameworks.
The development of synthetic methods to access enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is of significant interest, as these compounds are crucial starting materials for the synthesis of larger, more complex molecules, including various alkaloids. researchgate.net The ability to control the stereochemistry of the bicyclic precursor is paramount in the total synthesis of intricate polycyclic natural products.
Building Blocks for Natural Product Skeletons and Their Analogues
The 8-azabicyclo[3.2.1]octane skeleton, of which this compound is an unsaturated precursor, forms the core of the extensive tropane (B1204802) alkaloid family of natural products. rsc.orgehu.es These compounds exhibit a wide range of biological activities, and as such, the synthesis of their skeletons and analogues is a major focus of synthetic organic chemistry. The this compound moiety provides a readily accessible entry point to this important class of molecules.
For instance, enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative has been employed in the total synthesis of the natural product (+)-pervilleine C. ehu.es This example underscores the utility of functionalized 8-azabicyclo[3.2.1]octene derivatives as key building blocks in the construction of complex natural product frameworks. Furthermore, the development of new synthetic routes to constrained proline analogues incorporating the 8-azabicyclo[3.2.1]octane skeleton demonstrates the ongoing efforts to utilize this framework in the design of novel bioactive molecules. nih.gov
The synthesis of tropane derivatives often involves the desymmetrization of tropinone (B130398) derivatives, which are closely related to the 8-azabicyclo[3.2.1]octane core. ehu.es The ability to stereoselectively introduce substituents onto this framework is crucial for accessing the diverse array of naturally occurring tropane alkaloids and their synthetic analogues.
Strategic Utility in Cascade and Tandem Reactions
The compact and reactive nature of the this compound structure makes it an ideal participant in cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. globalresearchonline.net These types of reactions are highly sought after in modern organic synthesis due to their efficiency in rapidly building molecular complexity from simple starting materials.
While specific examples directly involving this compound in cascade reactions are not extensively detailed in the provided search results, the broader class of bicyclo[3.2.1]octane skeletons is known to be accessible through such processes. For example, gold(I)-catalyzed cascade reactions are known to be effective in the synthesis of oxabicyclo[3.2.1]oct-2-enes from enynols, demonstrating the potential for similar strategies to be applied to their aza-counterparts. rsc.org The synthesis of tetracyclic diterpenoids has been facilitated by cascade approaches that construct bicyclo[3.2.1]octane skeletons. acs.org
Furthermore, the synthesis of tropanes, which are based on the 8-azabicyclo[3.2.1]octane core, has been achieved through microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade reactions of cyclopropanated pyrrole (B145914) derivatives. researchgate.net This highlights the potential for related cascade processes to be developed starting from or leading to this compound and its derivatives, thereby providing efficient routes to complex nitrogen-containing molecules. The use of tandem reactions is a powerful method for constructing polycyclic skeletons, and the principles can be applied to scaffolds like this compound. globalresearchonline.net
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Methodologies
The biological activity of tropane (B1204802) alkaloids is often highly dependent on their stereochemistry. Therefore, a primary focus of future research is the development of novel stereoselective methods for the synthesis of 8-Azabicyclo[3.2.1]oct-2-ene derivatives. Key areas of advancement include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Future efforts will likely concentrate on the design of new catalysts for reactions such as enantioselective desymmetrization of prochiral tropinone (B130398) derivatives, which are precursors to this compound. uni-regensburg.de
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct complex chiral molecules remains a valuable strategy. Research will continue to explore new ways to transform natural products into enantioenriched this compound derivatives.
Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly effective alternative to metal-based catalysts. The development of new organocatalytic methods for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core is a promising area of research.
| Methodology | Description | Potential Advantages |
| Asymmetric Desymmetrization | The enantioselective transformation of a prochiral starting material, such as tropinone, into a chiral product. | High atom economy, access to both enantiomers from a common precursor. |
| Enantioselective Deprotonation | The use of a chiral base to selectively remove a proton, creating a chiral enolate that can then be reacted to form a stereodefined product. ehu.es | Can provide access to highly enantioenriched products. |
| Intramolecular Cycloadditions | The stereocontrolled formation of the bicyclic ring system through an intramolecular cycloaddition reaction. | High degree of stereocontrol, can generate multiple stereocenters in a single step. |
Exploration of New Reaction Pathways
Beyond the synthesis of the core structure, the exploration of new reaction pathways to functionalize the this compound scaffold is crucial for accessing novel derivatives with unique properties. Emerging areas of interest include:
C-H Activation: The direct functionalization of carbon-hydrogen bonds offers a more efficient and atom-economical approach to modifying the molecule. Future research will likely focus on developing methods for the site-selective C-H activation of the this compound ring system.
Radical Reactions: The use of radical intermediates can enable unique and powerful transformations that are not possible with traditional ionic chemistry. The regioselective rearrangement of aminyl radicals to form related diazabicyclo[3.2.1]oct-2-ene systems has been demonstrated, suggesting the potential for new radical-mediated reaction pathways. unirioja.esacs.org
Oxidative Mannich Reactions: A concise synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via sequential oxidative Mannich reactions, indicating a promising avenue for the construction of this bicyclic system. nih.gov
| Reaction Type | Description | Potential Applications |
| DDQ-Mediated Oxidative Mannich Reactions | A method for the construction of 8-azabicyclo[3.2.1]octanes through a sequence of intermolecular and intramolecular oxidative couplings. nih.gov | Efficient synthesis of the core scaffold. |
| Regioselective Rearrangement of Aminyl Radicals | A radical-mediated ring expansion to form diazabicyclo[3.2.1]oct-2-ene systems. unirioja.esacs.org | Access to novel heterocyclic frameworks. |
| [3+2] Cycloadditions | The reaction of a three-atom component with a two-atom component to form a five-membered ring, which can be a key step in the synthesis of the 8-azabicyclo[3.2.1]octane core. | Construction of polycyclic derivatives. |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of flow chemistry and other sustainable practices is a key future direction for the synthesis of this compound and its derivatives.
Continuous Flow Synthesis: Performing reactions in continuous flow reactors can offer numerous advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the potential for higher yields and purities. The application of flow chemistry to the synthesis of tropane alkaloids is an active area of research.
Use of Greener Solvents and Reagents: Future synthetic strategies will aim to replace hazardous solvents and reagents with more environmentally benign alternatives.
Catalytic and Atom-Economical Reactions: The development of catalytic reactions that maximize the incorporation of starting material atoms into the final product is a central tenet of green chemistry.
Computational Design and Prediction of Novel Transformations
Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of this compound, computational methods can be used to:
Predict Reactivity and Selectivity: Quantum mechanical calculations can be used to model reaction mechanisms and predict the outcome of chemical transformations, guiding the design of new and more efficient synthetic routes. unirioja.es
Design Novel Derivatives: Computational tools can be used to design new this compound derivatives with desired biological activities by predicting their binding affinity to specific protein targets.
Elucidate Reaction Mechanisms: Detailed computational studies can provide a deeper understanding of the mechanisms of complex chemical reactions, aiding in the optimization of reaction conditions and the development of new transformations.
| Computational Approach | Application |
| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures to predict the feasibility and selectivity of a reaction. unirioja.es |
| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a biological target. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of a molecule over time to understand its conformational preferences and interactions. |
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize side reactions.
- Use chiral auxiliaries or catalysts for enantioselective synthesis.
How can researchers resolve contradictory data in reaction yields across studies?
Advanced Research Focus
Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, radical cyclization efficiencies differ based on substituent steric effects, with allyl groups yielding higher diastereomeric excess (75–78%) compared to bulkier analogs . To address contradictions:
- Replicate studies using standardized reagents and controlled atmospheres.
- Perform kinetic studies to identify rate-limiting steps.
- Use computational modeling (DFT) to predict substituent effects on transition states.
Q. Methodological Tools :
- High-throughput screening to compare multiple conditions .
- NMR-based reaction monitoring to track intermediates .
What spectroscopic and chromatographic techniques are optimal for characterizing bicyclic amine derivatives?
Q. Basic Research Focus
- NMR : H and C NMR are critical for confirming stereochemistry, as seen in exo/endo isomers of 8-azabicyclooctane derivatives (e.g., 14383-51-8 endo-hydrochloride) .
- LC-MS : Use high-resolution mass spectrometry to verify molecular formulas (e.g., CHN for 8-methyl derivatives) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for complex spiro compounds like 8-azabicyclooctane-3,8-dicarboxylates .
How can stereochemical outcomes be controlled during synthesis?
Advanced Research Focus
Stereocontrol in bicyclic systems requires precise manipulation of reaction pathways. For example:
- Radical Cyclization : The exo preference in 1-azabicyclooctane-8-ones is attributed to steric hindrance in the transition state .
- Chiral Catalysts : Employ asymmetric hydrogenation or organocatalysts to induce enantioselectivity in intermediates.
- Protecting Groups : Use tert-butyl esters (e.g., 8-Boc derivatives) to stabilize reactive centers during functionalization .
Q. Experimental Design :
- Conduct temperature-dependent studies to map stereochemical outcomes.
- Compare diastereomer ratios via chiral HPLC .
What safety protocols are essential for handling reactive bicyclic amines?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust (e.g., 8-methyl-1-azabicyclooctane) .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves and goggles when handling corrosive derivatives like hydrochlorides .
- Spill Management : Collect leaks in sealed containers and avoid environmental discharge .
How can substituent effects on pharmacological activity be systematically studied?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 6-phenyl or 7-cyano groups) and test bioactivity .
- In Silico Screening : Use molecular docking to predict binding affinities for targets like serotonin receptors .
- Metabolic Stability Assays : Evaluate the impact of ester groups (e.g., methyl or tert-butyl) on half-life in hepatic microsomes .
Q. Data Analysis :
- Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
What purification strategies are effective for isolating bicyclic amines?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar derivatives like 8-azabicyclooctane-8-carboxylic acid esters .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for hydrochloride salts .
- Distillation : Employ short-path distillation under reduced pressure for volatile intermediates .
How can researchers design experiments to address scalability challenges?
Q. Advanced Research Focus
- Process Intensification : Implement flow chemistry for radical cyclization to enhance reproducibility and safety .
- Cost-Benefit Analysis : Compare batch vs. continuous synthesis for high-value intermediates (e.g., 8-Boc derivatives) .
- Green Chemistry : Replace toxic reagents (e.g., tributyltin hydride) with biodegradable alternatives like HSiCl .
Q. Documentation :
- Follow pharmacopeial guidelines (e.g., USP 34) for reporting impurities and stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
